molecular formula C17H18FNO4S B2466257 N-(2-(3-fluorophenyl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797897-00-7

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2466257
M. Wt: 351.39
InChI Key: JMAFONZOMFXOGC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their bioactivity . The presence of a fluorophenyl group could potentially enhance the compound’s bioactivity, as fluorine atoms are often used in drug design to improve potency and selectivity .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of sulfonamides, such as a planar SO2-N moiety. The fluorophenyl and methoxyethyl groups would add steric bulk and could influence the compound’s conformation and interactions .


Chemical Reactions Analysis

Sulfonamides are generally stable compounds but can participate in various reactions. For example, they can act as bases, forming salts with acids, or as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could form hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

Proton Exchange Membranes

Research into sulfonated poly(arylene ether sulfone) polymers, which incorporate sulfonated side-chain grafting units containing sulfonic acid groups, highlights their potential application in fuel cells. These materials exhibit good proton and methanol transport properties, making them suitable for use as polyelectrolyte membrane materials in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Binding to Proteins

The binding properties of certain sulfonamides to proteins have been studied using fluorescent probe techniques. For instance, the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin was investigated, revealing insights into the hydrophobic nature of the binding mechanism. This research provides a foundational understanding of how similar compounds might interact with biological macromolecules (Jun, Mayer, Himel, & Luzzi, 1971).

Antitumor Activities

Sulfonamides, including derivatives similar to the compound of interest, have been studied for their antitumor activities. For example, research on pyrazoline benzene sulfonamides evaluated their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential therapeutic applications for cancer treatment (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Inhibition of Tubulin Polymerization

Sulfonamide antitumor agents, such as E7010, inhibit mitosis by binding to the colchicine site of tubulin. This mode of action disrupts tubulin polymerization, showing promise in cancer therapy. Such compounds exhibit growth-inhibitory activities against a wide range of human tumor cell lines, providing a basis for further exploration of similar sulfonamides in oncology (Yoshimatsu, Yamaguchi, Yoshino, Koyanagi, & Kitoh, 1997).

Antimicrobial and Antitubercular Activities

Sulfonamide derivatives have been evaluated for their antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds can serve as effective agents against bacterial and fungal pathogens, including Mycobacterium tuberculosis. This indicates their potential as therapeutic agents in treating infectious diseases (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Future Directions

Future research could involve synthesizing this compound and testing its bioactivity. Given the bioactivity of many sulfonamides, it could have potential as a medicinal agent .

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-22-17(12-3-2-4-14(18)9-12)11-19-24(20,21)15-5-6-16-13(10-15)7-8-23-16/h2-6,9-10,17,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAFONZOMFXOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide

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